molecular formula C35H62O10P2 B8071433 Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite

Cat. No.: B8071433
M. Wt: 704.8 g/mol
InChI Key: SPNXXBJOJIHQQZ-UHFFFAOYSA-N
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Description

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite is a complex organic compound that features a combination of phenolic and phosphorous acid functionalities. This compound is notable for its sterically hindered phenolic groups, which contribute to its stability and reactivity. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite typically involves the following steps:

    Formation of the Phenolic Intermediate: The initial step involves the alkylation of 2,6-ditert-butyl-4-methylphenol with a suitable alkylating agent to form the phenolic intermediate.

    Introduction of the Hydroxymethyl Group: The phenolic intermediate is then reacted with formaldehyde under basic conditions to introduce the hydroxymethyl group.

    Phosphorous Acid Addition: Finally, the hydroxymethylated phenolic intermediate is reacted with phosphorous acid to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction temperatures can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups in the compound can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Substituted phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a stabilizer for polymers and as an antioxidant in various formulations. Its sterically hindered phenolic groups provide excellent stability against oxidative degradation.

Biology

In biological research, the compound is used to study the effects of sterically hindered phenols on cellular processes. It has been shown to exhibit antioxidant properties, making it useful in studies related to oxidative stress.

Medicine

In medicine, the compound’s antioxidant properties are explored for potential therapeutic applications, including the treatment of diseases associated with oxidative stress.

Industry

In the industrial sector, the compound is used as an additive in lubricants and fuels to enhance stability and performance.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The sterically hindered phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The phosphorous acid moiety may also contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Ditert-butyl-4-methylphenol: A simpler phenolic compound with similar antioxidant properties.

    2,6-Ditert-butyl-4-methylphenoxyacetic acid: A related compound with a carboxylic acid group instead of a hydroxymethyl group.

    2,6-Ditert-butyl-4-methylphenylphosphonic acid: A compound with a phosphonic acid group instead of a phosphorous acid group.

Uniqueness

The unique combination of sterically hindered phenolic groups and a phosphorous acid moiety in Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite provides enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring robust antioxidant properties.

Properties

IUPAC Name

2-[(2,6-ditert-butyl-4-methylphenoxy)-(2,6-ditert-butyl-4-methylphenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol;phosphorous acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O4.2H3O3P/c1-22-15-24(31(3,4)5)28(25(16-22)32(6,7)8)30(35(19-36,20-37)21-38)39-29-26(33(9,10)11)17-23(2)18-27(29)34(12,13)14;2*1-4(2)3/h15-18,30,36-38H,19-21H2,1-14H3;2*1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNXXBJOJIHQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)C(C(CO)(CO)CO)OC2=C(C=C(C=C2C(C)(C)C)C)C(C)(C)C)C(C)(C)C.OP(O)O.OP(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H62O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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